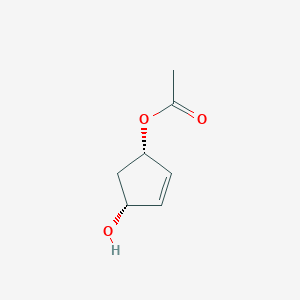

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4R)-4-hydroxycyclopent-2-en-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDYOKVVRXZCFD-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H](C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431801 | |

| Record name | (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60410-18-6, 60176-77-4 | |

| Record name | 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60410-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol

For Researchers, Scientists, and Drug Development Professionals

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol , a valuable chiral building block in organic synthesis, plays a critical role in the development of complex molecules such as prostaglandins and carbocyclic nucleosides. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry. This guide provides a comprehensive overview of these properties, grounded in established scientific principles and experimental techniques.

Molecular Structure and Key Identifiers

This compound, with the empirical formula C₇H₁₀O₃, possesses a cyclopentene ring functionalized with a hydroxyl group and an acetoxy group in a specific cis stereochemical arrangement.[1][2][3] This defined stereochemistry is crucial for its utility in asymmetric synthesis.

Caption: Expected solubility analysis workflow.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Based on the structure of the related compound, (4R)-(+)-acetoxy-2-cyclopenten-1-one, the following chemical shifts can be anticipated.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Olefinic CH=CH | 5.8 - 6.1 | m |

| CH-OH | ~4.5 | m |

| CH-OAc | ~5.3 | m |

| CH₂ | 1.5 - 2.5 | m |

| O=C-CH₃ | ~2.0 | s |

| OH | Variable | br s |

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~170 |

| CH=CH (olefinic) | 130 - 140 |

| CH-OH | ~75 |

| CH-OAc | ~73 |

| CH₂ | ~40 |

| O=C-CH₃ | ~21 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is detected.

-

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, broad |

| C=O (ester) | ~1735 | Strong, sharp |

| C=C (alkene) | ~1650 | Medium |

| C-O (ester & alcohol) | 1000-1300 | Strong |

| C-H (sp² and sp³) | 2850-3100 | Medium-Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Analysis: The sample is placed in the beam of an IR spectrometer, and the instrument measures the absorption of infrared radiation at different wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 142.15) should be observed.

-

Key Fragments:

-

Loss of the acetoxy group (-OCOCH₃): m/z = 83

-

Loss of the acetyl group (-COCH₃): m/z = 99

-

Loss of water (-H₂O) from the molecular ion: m/z = 124

-

Experimental Protocol: Mass Spectrometry

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Sources

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol

Authored by a Senior Application Scientist

This compound is a pivotal chiral building block in modern organic synthesis. Its stereochemically defined structure serves as a versatile scaffold for the enantioselective synthesis of a wide array of complex molecules, including prostaglandins, carbocyclic nucleosides, and various natural products. Its utility in drug development and discovery is notable, finding application in the synthesis of anti-trypanosomal agents like (+)-7-Deaza-5′-noraristeromycin and analogs of the insecticide Spinosyn A.[1]

This guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous structural elucidation and quality control of this compound. We will delve into the causality behind experimental choices and present a self-validating system of protocols for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

A foundational step in any analysis is the confirmation of the molecule's basic properties, which align with its structural formula.

-

Molecular Formula: C₇H₁₀O₃[2]

-

Molecular Weight: 142.15 g/mol [2]

-

CAS Number: 60176-77-4[2]

-

Appearance: Solid

-

Melting Point: 49-51 °C[1]

-

Optical Rotation: [α]₂₀/D -67±2°, c = 2.3 in chloroform

The specific rotation is a critical parameter, confirming the enantiomeric purity of the (1R,4S) configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of organic molecules. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Data (based on similar structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-olefinic (2, 3) | 5.8 - 6.2 | m | |

| H-carbinol (1) | ~4.8 | m | |

| H-acetate (4) | ~5.4 | m | |

| H-methylene (5) | 1.5 - 2.8 | m | |

| -OH | Variable (broad s) | s (br) | |

| -COCH₃ | ~2.1 | s |

Causality and Interpretation:

-

Olefinic Protons (H-2, H-3): These protons are in the most deshielded region of the spectrum (excluding the hydroxyl proton) due to the sp² hybridization of the carbons they are attached to.[3] Their multiplicity will be complex due to coupling with each other and adjacent protons.

-

Carbinol and Acetate Protons (H-1, H-4): These protons are attached to carbons bearing electronegative oxygen atoms, shifting them downfield. The cis relationship between the hydroxyl and acetoxy groups influences their respective chemical environments and coupling constants with neighboring protons.

-

Methylene Protons (H-5): The two protons at the C-5 position are diastereotopic, meaning they are chemically non-equivalent. They will appear as distinct signals, likely complex multiplets, due to geminal coupling to each other and vicinal coupling to H-1 and H-4.

-

Acetyl Protons (-COCH₃): The three protons of the methyl group on the acetate are equivalent and do not couple with other protons, resulting in a sharp singlet.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

Predicted ¹³C NMR Data (based on cyclopentene derivatives) [4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~170 |

| C-2 / C-3 (olefinic) | 130 - 140 |

| C-1 (carbinol) | ~75 |

| C-4 (acetate) | ~73 |

| C-5 (methylene) | ~40 |

| -COCH₃ | ~21 |

Causality and Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms.

-

Olefinic Carbons (C-2, C-3): The sp² hybridized carbons of the double bond appear in the characteristic olefinic region.

-

Oxygenated Carbons (C-1, C-4): These sp³ carbons are shifted downfield due to the direct attachment of electronegative oxygen atoms.

-

Methylene Carbon (C-5): This is the most shielded sp³ carbon, appearing furthest upfield.

-

Acetyl Carbon (-COCH₃): The methyl carbon of the acetate group appears in the typical aliphatic region.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3600 - 3200 (broad) |

| Alkene (=C-H) | C-H stretch | 3100 - 3000 |

| Alkane (-C-H) | C-H stretch | 3000 - 2850 |

| Ester (C=O) | C=O stretch | ~1735 (strong) |

| Alkene (C=C) | C=C stretch | ~1650 (medium) |

| Ester (C-O) | C-O stretch | 1300 - 1000 |

Causality and Interpretation:

-

The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening caused by hydrogen bonding.[5]

-

A strong, sharp peak around 1735 cm⁻¹ is characteristic of the ester carbonyl stretch, a key functional group in the molecule.

-

Absorptions for the C=C and olefinic C-H stretches confirm the presence of the cyclopentene ring's double bond.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues based on the fragmentation pattern of the molecule upon ionization.

Predicted Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 142.06 | Molecular Ion |

| [M - H₂O]⁺ | 124.05 | Loss of water from the hydroxyl group |

| [M - CH₃CO]⁺ | 99.04 | Loss of an acetyl radical |

| [M - CH₃COOH]⁺ | 82.04 | Loss of acetic acid |

| [CH₃CO]⁺ | 43.02 | Acetyl cation |

Causality and Interpretation:

The molecular ion peak at m/z 142 confirms the molecular weight of the compound.[2] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common losses, such as water from the alcohol and acetic acid from the ester, are highly diagnostic and validate the presence of these functional groups.

Integrated Spectroscopic Workflow

The true power of spectroscopic analysis lies in the synergistic integration of data from multiple techniques. No single method provides a complete picture; instead, they offer complementary pieces of the structural puzzle.

Sources

The Strategic Keystone: A Technical Guide to (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol in Modern Drug Synthesis

This guide provides an in-depth technical overview of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol (CAS Number: 60176-77-4), a chiral building block of paramount importance in the synthesis of complex, biologically active molecules. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, its stereoselective synthesis via enzymatic kinetic resolution, and its pivotal role as a precursor to prostaglandins and other therapeutic agents. The content herein is structured to provide not just procedural steps, but a deep understanding of the underlying chemical principles and strategic considerations in its application.

Core Molecular Profile and Physicochemical Properties

This compound is a functionally rich cyclopentane derivative, possessing two stereocenters which define its utility in asymmetric synthesis.[1][2][3] Its unique arrangement of a hydroxyl group, an acetate group, and a double bond makes it a versatile synthon for introducing the cyclopentane core found in numerous natural products and pharmaceuticals.[4]

| Property | Value | Source |

| CAS Number | 60176-77-4 | [1][3] |

| Molecular Formula | C₇H₁₀O₃ | [1][2][3] |

| Molecular Weight | 142.15 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Melting Point | 49-51 °C | [3] |

| Optical Activity | [α]20/D −67±2°, c = 2.3% in chloroform | [3] |

| Synonyms | (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate | [1][3] |

Enantioselective Synthesis: The Power of Biocatalysis

The synthesis of enantiomerically pure this compound is most efficiently achieved through the enzymatic kinetic resolution of the racemic cis-cyclopent-2-ene-1,4-diol or its diacetate. This method leverages the high stereoselectivity of lipases to preferentially acylate or deacylate one enantiomer, allowing for the separation of the two.

The Causality of Enzymatic Resolution

Lipases, such as those from Candida antarctica (CALB) and Pseudomonas cepacia (PSL), are highly effective catalysts for this transformation. The enzyme's active site creates a chiral environment that discriminates between the two enantiomers of the substrate. In the case of acylating a racemic diol, one enantiomer fits more favorably into the active site, leading to a significantly faster rate of acylation for that enantiomer. This rate difference allows for the separation of the faster-reacting enantiomer (as the monoacetate) from the slower-reacting one (which remains as the diol). Vinyl acetate is a commonly employed acyl donor in these reactions due to its ability to form a non-reversible acyl-enzyme intermediate, driving the reaction forward.

Validated Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of (±)-cis-2-cyclopenten-1,4-diol.

Materials:

-

(±)-cis-2-cyclopenten-1,4-diol

-

Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)

-

Vinyl Acetate

-

Anhydrous organic solvent (e.g., Diisopropyl ether or Toluene)

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexane for elution

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (±)-cis-2-cyclopenten-1,4-diol in the chosen anhydrous organic solvent.

-

Acylating Agent Addition: Add an excess of vinyl acetate to the solution. The excess ensures the reaction proceeds to approximately 50% conversion.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for the specific batch.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the product and the unreacted starting material.

-

Work-up: Once the desired conversion is reached, the enzyme is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting mixture of the monoacetate product and the unreacted diol is separated by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used for elution.

Self-Validation: The success of the resolution is validated by determining the enantiomeric excess (ee) of the product, this compound, and the unreacted (1S,4R)-cis-2-cyclopenten-1,4-diol using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Caption: Workflow for the enzymatic kinetic resolution.

Application in Prostaglandin Synthesis: A Gateway to the Corey Lactone

This compound is a highly valued intermediate because it serves as a direct precursor to the Corey lactone, a cornerstone in the total synthesis of a vast array of prostaglandins, such as PGF₂α.[5][6][7] The Corey lactone contains the necessary stereochemistry and functional groups to elaborate the two side chains characteristic of prostaglandins.

The Synthetic Pathway to Prostaglandin F₂α

The conversion of this compound to prostaglandins is a multi-step process that showcases the strategic utility of this chiral building block. The following diagram illustrates the key transformations from our title compound to Prostaglandin F₂α.

Caption: Key stages in the synthesis of PGF₂α from this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the protons adjacent to the hydroxyl and acetate groups, the methylene protons, and the acetate methyl protons. The coupling patterns and chemical shifts are diagnostic of the cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the olefinic carbons, the carbons bearing the hydroxyl and acetate groups, the methylene carbon, and the carbonyl and methyl carbons of the acetate group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, around 3400 cm⁻¹), the C=O stretch of the ester (strong, around 1735 cm⁻¹), and the C=C stretch of the alkene (around 1650 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining the enantiomeric purity of the synthesized material.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[3] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a testament to the power of stereocontrolled synthesis in modern drug discovery and development. Its efficient preparation via enzymatic kinetic resolution provides access to a chiral scaffold that is central to the synthesis of prostaglandins and other complex therapeutic agents. A thorough understanding of its properties, synthesis, and synthetic applications, as outlined in this guide, is crucial for any scientist working in the field of medicinal and organic chemistry.

References

-

A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024). PubMed Central. [Link]

-

Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. (2025). ResearchGate. [Link]

-

Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2021). MDPI. [Link]

-

Pot and time economies in the total synthesis of Corey lactone. (2020). Royal Society of Chemistry. [Link]

-

Synthesis of Prostaglandin F2α by Elias J. Corey (1969). SynArchive. [Link]

-

rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate. PubChem. [Link]

-

(1R,4S)-CIS-4-HYDROXY-2-CYCLOPENTENYL ACETATE. ChemBK. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound = 98.0 GC sum of enantiomers 60176-77-4 [sigmaaldrich.com]

- 4. (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol = 99 60410-16-4 [sigmaaldrich.com]

- 5. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate: A Cornerstone Chiral Building Block

This guide provides an in-depth analysis of (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate, a pivotal chiral building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's structural characteristics, robust synthetic methodologies, and its strategic applications in the construction of complex, biologically active molecules.

Introduction: The Strategic Importance of a Versatile Synthon

(1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate, identified by its CAS Number 60410-16-4, is a highly valuable chiral intermediate.[1][2] Its stereochemically defined structure, featuring a cis-relationship between the hydroxyl and acetoxy groups on a cyclopentene scaffold, makes it an ideal precursor for a multitude of complex molecular targets. The precise spatial arrangement of its functional groups allows for predictable and controlled downstream transformations, a critical requirement in asymmetric synthesis.

This molecule has gained prominence primarily as a precursor to enantiomerically pure 4-hydroxy-2-cyclopentenones, which are core components in the synthesis of prostaglandins, prostacyclins, and carbocyclic nucleosides.[3] The therapeutic significance of these compound classes, ranging from anti-inflammatory agents to antiviral drugs, underscores the foundational importance of (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate in medicinal chemistry and drug discovery.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is essential for its effective use in synthesis. The key characteristics of (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 60410-16-4 | [1][2][5] |

| Molecular Formula | C₇H₁₀O₃ | [1][2] |

| Molar Mass | 142.15 g/mol | [1][2][5] |

| Appearance | Off-white to beige low-melting solid | [2][6] |

| Melting Point | 49-52 °C | [2] |

| Boiling Point | 208.0 ± 40.0 °C (Predicted) | [2] |

| Storage | 2-8 °C, Sealed in a dry environment | [2] |

Table 2: Spectroscopic Data

| Technique | Data (Solvent: CDCl₃) | Reference(s) |

| ¹H NMR (200 MHz) | δ (ppm): 6.10 (m, 1H), 5.95 (m, 1H), 5.45 (m, 1H), 4.70 (m, 1H, CHOH), 2.78 (dt, 1H, J=14.7, 7.5 Hz), 2.02 (s, 3H, CH₃), 1.64 (dt, 1H, J=14.7, 3.7 Hz) | [7] |

| ¹³C NMR (50 MHz) | δ (ppm): 170.8 (C=O), 138.5 (=CH), 132.6 (=CH), 77.0 (CHOAc), 74.9 (CHOH), 40.5 (CH₂), 21.2 (CH₃) | [7] |

| IR (neat) | ν (cm⁻¹): 3410 (O-H stretch), 1720 (C=O stretch, ester), 1250 (C-O stretch) | [8] |

Stereoselective Synthesis: The Enzymatic Desymmetrization Approach

The synthesis of enantiomerically pure (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate is most elegantly and efficiently achieved through the enzymatic desymmetrization of its precursor, the achiral (and meso) cis-3,5-diacetoxycyclopentene. This strategy is superior to classical resolution of a racemic mixture because it allows for a theoretical yield of 100% of the desired enantiomer from the starting material.

Causality in Method Selection

The choice of an enzymatic approach is deliberate. Hydrolases, particularly lipases and esterases, operate in aqueous environments under mild pH and temperature conditions, which prevents degradation of the sensitive cyclopentene ring. More importantly, these enzymes exhibit profound enantioselectivity. They can differentiate between the two prochiral acetate groups of the meso-diacetate, hydrolyzing one ester group at a much faster rate than the other. This kinetic resolution of a meso compound results in the formation of a single enantiomer of the monoacetate with very high enantiomeric excess (ee).

The workflow for this biotransformation is outlined below.

Caption: Enzymatic Desymmetrization Workflow.

Detailed Experimental Protocol: Enzymatic Hydrolysis

The following protocol is adapted from a well-established procedure for the synthesis of the enantiomeric product, which is directly applicable.[7]

Materials:

-

cis-3,5-Diacetoxycyclopentene

-

Hydrolase enzyme (e.g., Electric Eel Acetylcholinesterase (EEAC), Lipase from Candida antarctica (Novozym 435), or Pig Liver Esterase (PLE))

-

0.1 M Sodium Phosphate Buffer (pH 7.0)

-

Diethyl ether

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel

Procedure:

-

Enzyme Preparation: Prepare a solution of the chosen hydrolase in 0.1 M phosphate buffer (pH 7.0) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Substrate Addition: To the vigorously stirring enzyme solution, add cis-3,5-diacetoxycyclopentene in one portion at room temperature. The reaction mixture will be a two-phase system.

-

Reaction Monitoring: The progress of the hydrolysis is monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexane/ethyl acetate as the eluent. The reaction is stopped when the starting diacetate is nearly consumed, but before a significant amount of the corresponding diol by-product appears.

-

Aqueous Workup: Upon completion, the aqueous reaction mixture is extracted exhaustively. It is recommended to perform initial extractions with diethyl ether (3x) to minimize emulsion formation, followed by multiple extractions with a 1:1 mixture of ether/ethyl acetate (15x) to ensure complete recovery of the more polar product.[7]

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by passing it through a plug of silica gel, eluting with diethyl ether. The solvent is removed by rotary evaporation, and the resulting product is dried under high vacuum to yield (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate as an off-white solid.

This self-validating protocol relies on TLC to monitor the reaction to completion, ensuring that the process is halted at the optimal point to maximize yield and purity before over-hydrolysis to the diol can occur.

Applications in Prostaglandin Synthesis

The primary utility of (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate is its role as a precursor to prostaglandins, a class of lipid compounds with diverse physiological effects.[3] The synthetic pathway involves a few key, high-yielding transformations.

-

Oxidation: The secondary alcohol at the C4 position is oxidized to a ketone. This is typically achieved using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). This step yields the crucial intermediate, (R)-4-acetoxy-2-cyclopentenone.[8]

-

Protection: The newly formed ketone may be protected (e.g., as a silyl ether) to allow for selective manipulation of other parts of the molecule.

-

Conjugate Addition: The core of the prostaglandin synthesis involves the conjugate (Michael) addition of an organocuprate reagent. This reagent introduces the lower side chain (the ω-chain) of the prostaglandin.

-

Alkylation/Wittig Reaction: The upper side chain (the α-chain) is installed by trapping the resulting enolate with an appropriate electrophile or through a subsequent Wittig reaction.

The logical flow from the chiral building block to a prostaglandin core structure is illustrated below.

Caption: Key transformations to a prostaglandin core.

This synthetic sequence highlights the strategic value of starting with (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate. The initial stereochemistry at positions C1 and C4 dictates the absolute configuration of the final prostaglandin product, demonstrating the power of chiral pool synthesis.

Conclusion

(1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of high-value molecules. Its preparation via enzymatic desymmetrization represents a sophisticated application of biocatalysis, delivering exceptional optical purity under mild conditions. For drug development professionals and synthetic chemists, a comprehensive understanding of this building block's properties, synthesis, and reaction pathways is crucial for designing innovative and effective synthetic routes to the next generation of therapeutics.

References

-

Organic Syntheses. (n.d.). ENANTIOSELECTIVE HYDROLYSIS OF cis-3,5-DIACETOXYCYCLOPENTENE: (1R,4S)-(+)-4-HYDROXY-2-CYCLOPENTENYL ACETATE. Retrieved from [Link]

-

Deardorff, D. R., Windham, C. Q., & Craney, C. L. (1998). Enantioselective Hydrolysis of cis-3,5-Diacetoxycyclopentene: (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl Acetate. Organic Syntheses, 75, 15. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10154103, rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate. Retrieved from [Link]

-

Gäb J, Gamenara D, et al. (2008). Asymmetric synthesis of cis-3,5-diacetoxycyclopent-1-ene using metagenome-derived hydrolases. Tetrahedron: Asymmetry, 19(6), 749-753. [Link]

-

O'Brien, P., et al. (2024). 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. ChemMedChem. [Link]

- Deardorff, D. R., Matthews, A. J., McMeekin, D. S., & Craney, C. L. (1986). A convenient preparation of cis-3-acetoxy-5-hydroxycyclopent-1-ene and its conversion to 4-acetoxy-2-cyclopentene-1-one. Tetrahedron Letters, 27(11), 1255-1258.

-

Floyd, M. B., & Weiss, M. J. (1973). Synthesis of prostaglandins by alanate additions to cyclopentenones (1). Prostaglandins, 3(6), 921-924. [Link]

-

ChemBK. (n.d.). (1R,4S)-CIS-4-HYDROXY-2-CYCLOPENTENYL ACETATE. Retrieved from [Link]

-

Paquette, L. A., & Lavallee, P. (1998). (4S)-(−)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Organic Syntheses, 64, 201. [Link]

-

Organic Syntheses. (n.d.). 4-Cyclopentene-1,3-diol, monoacetate, cis-. Retrieved from [Link]

Sources

- 1. rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | C7H10O3 | CID 10154103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 4. 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (1R,3S)-(+)-4-Cyclopentene-1,3-diol 1-acetate, 99%, stabilized, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

The Cornerstone of Prostaglandin Synthesis: An In-Depth Technical Guide to Chiral Building Blocks

Introduction: The Imperative of Chirality in Prostaglandin Function

Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathological processes, including inflammation, blood pressure regulation, and reproduction.[1] Their complex and densely functionalized structures, characterized by a cyclopentane core bearing two aliphatic side chains, present a formidable challenge for synthetic organic chemists. A crucial feature of their molecular architecture is the presence of multiple stereocenters, which dictates their specific three-dimensional shape and, consequently, their biological activity. The precise stereochemical configuration is paramount for effective interaction with their respective G-protein coupled receptors. Therefore, the asymmetric synthesis of prostaglandins, ensuring the correct absolute and relative stereochemistry, is not merely an academic exercise but a fundamental requirement for the development of effective and safe therapeutic agents.[2][3]

This in-depth technical guide provides a comprehensive overview of the key chiral building blocks that have enabled the stereocontrolled synthesis of prostaglandins. We will delve into the strategic advantages of these synthons, the mechanistic underpinnings of their preparation, and detailed, field-proven protocols for their synthesis and application. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the intricate landscape of prostaglandin synthesis.

The Corey Lactone: A Paradigm of Chiral Control in Prostaglandin Synthesis

For decades, the "Corey lactone" has been the linchpin in the majority of prostaglandin syntheses.[4][5] This versatile bicyclic intermediate elegantly encapsulates the requisite stereochemical information of the cyclopentane core, providing a robust scaffold for the sequential and stereocontrolled introduction of the α- and ω-side chains.

The Classic Corey Synthesis: A Strategic Overview

The seminal synthesis developed by E.J. Corey established a convergent and highly stereocontrolled route to a variety of prostaglandins.[5] The strategy hinges on the initial construction of a bicyclo[2.2.1]heptane system via a Diels-Alder reaction, which serves as a rigid template to establish the relative stereochemistry of the substituents on the future cyclopentane ring. Subsequent Baeyer-Villiger oxidation and iodolactonization are key transformations that unveil the Corey lactone.[6][7]

Experimental Protocol: Synthesis of the Corey Lactone Diol

This protocol is a representative procedure for the synthesis of the Corey lactone diol, a key precursor.

Step 1: Diels-Alder Cycloaddition

-

In a reaction vessel under an inert atmosphere, combine freshly cracked cyclopentadiene (1.1 eq) with 2-chloroacrylonitrile (1.0 eq) in a suitable solvent such as dichloromethane at -78 °C.

-

Slowly add a Lewis acid catalyst, for example, aluminum chloride (0.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting bicyclic adduct by column chromatography on silica gel.

Step 2: Ketone Formation and Baeyer-Villiger Oxidation

-

Hydrolyze the chloronitrile adduct under acidic conditions (e.g., aqueous sulfuric acid) to the corresponding ketone.

-

Dissolve the bicyclic ketone in a suitable solvent like dichloromethane.

-

Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the bicyclic lactone.[6][8]

Step 3: Iodolactonization

-

Hydrolyze the lactone under basic conditions (e.g., potassium carbonate in methanol/water) to the corresponding hydroxy acid.

-

Dissolve the crude hydroxy acid in a biphasic solvent system of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Cool the mixture to 0 °C and add a solution of iodine (1.5 eq) and potassium iodide (2.0 eq) in water dropwise with vigorous stirring.

-

Stir the reaction at 0 °C for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the crude iodolactone. Purify by crystallization or column chromatography.[1][7][9]

Step 4: Deiodination and Diol Formation

-

Dissolve the iodolactone in a suitable solvent like toluene.

-

Add tributyltin hydride (1.2 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

-

Heat the reaction mixture at 80-90 °C for 2-3 hours.

-

Cool the reaction and concentrate under reduced pressure. Purify by column chromatography to yield the Corey lactone.

-

The final diol can be obtained by hydrolysis of the protecting groups.

Mechanistic Insights: The "Why" Behind the Key Steps

-

Diels-Alder Reaction: The endo selectivity of the Diels-Alder reaction is crucial for establishing the correct relative stereochemistry of the substituents on the bicyclic system.[10] This stereocontrol is a direct consequence of the favorable overlap of the p-orbitals of the diene and the dienophile in the endo transition state.

-

Baeyer-Villiger Oxidation: The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the adjacent carbon atoms.[11][12] In the case of the bicyclic ketone, the more substituted bridgehead carbon preferentially migrates, leading to the desired lactone regioisomer. The mechanism involves the formation of a Criegee intermediate.[8]

-

Iodolactonization: This intramolecular cyclization proceeds via the formation of an iodonium ion from the alkene, which is then trapped by the neighboring carboxylate group.[7][9] The reaction is highly stereospecific, with the nucleophilic attack of the carboxylate occurring from the face opposite to the iodonium ion, resulting in a trans relationship between the iodine and the newly formed lactone ring.

Modern Approaches to Chiral Building Blocks: Beyond the Classic Corey Synthesis

While the Corey synthesis remains a cornerstone of prostaglandin chemistry, the quest for more efficient and versatile routes has led to the development of several innovative strategies. These modern approaches often offer advantages in terms of step economy, scalability, and the ability to generate diverse prostaglandin analogs.

The Three-Component Coupling Strategy: A Convergent and Flexible Approach

Pioneered by Noyori and Suzuki, the three-component coupling reaction is a powerful convergent strategy for the synthesis of prostaglandins.[13][14][15] This method involves the conjugate addition of a vinyl organometallic reagent (representing the ω-side chain) to a chiral cyclopentenone, followed by trapping of the resulting enolate with an electrophilic α-side chain precursor.[16][17]

Key Features of the Three-Component Coupling:

-

Convergence: The three main components of the prostaglandin molecule (cyclopentenone core, ω-side chain, and α-side chain) are assembled in a single pot or a short sequence of reactions.

-

Flexibility: This approach allows for the facile variation of both the α- and ω-side chains, making it highly adaptable for the synthesis of a wide range of prostaglandin analogs.

-

Chiral Cyclopentenones: The success of this strategy relies on the availability of enantiomerically pure cyclopentenone building blocks.[18][19][20]

Experimental Protocol: Noyori's Three-Component Coupling (Representative)

-

To a solution of a chiral 4-silyloxy-2-cyclopentenone (1.0 eq) in a suitable solvent (e.g., THF) at -78 °C, add a solution of a higher-order vinylcuprate reagent (derived from the ω-side chain vinyl iodide, ~1.2 eq).

-

Stir the reaction at -78 °C for 1-2 hours to allow for complete conjugate addition.

-

To the resulting enolate solution, add a solution of the α-side chain electrophile (e.g., an allylic iodide or triflate, ~1.5 eq).

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Organocatalysis: A Greener and More Efficient Entry to Chiral Synthons

In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of key prostaglandin intermediates.[2][21] Proline and its derivatives have been shown to catalyze aldol and Michael reactions with high enantioselectivity, providing access to chiral cyclopentane cores in a more atom-economical and environmentally benign manner.[5]

A notable example is the organocatalytic domino Michael/Michael reaction for the one-pot synthesis of the Corey lactone.[22] This approach significantly shortens the synthetic sequence compared to the classical route.

Diagram: Organocatalytic Domino Reaction for Corey Lactone Synthesis

Caption: Organocatalytic domino reaction for the asymmetric synthesis of a Corey lactone precursor.

Chemoenzymatic Synthesis: Harnessing the Power of Biocatalysis

Enzymes offer unparalleled selectivity and efficiency in catalyzing chemical transformations. Chemoenzymatic approaches to prostaglandin synthesis leverage the power of biocatalysis to establish key stereocenters with high fidelity.[4][23] Lipases and other hydrolases are commonly employed for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks.[24][25] More recently, Baeyer-Villiger monooxygenases (BVMOs) have been utilized for the asymmetric oxidation of prochiral ketones to chiral lactones.[26][27][28][29]

Advantages of Chemoenzymatic Methods:

-

High Enantioselectivity: Enzymes often exhibit exquisite enantioselectivity, leading to products with very high enantiomeric excess (ee).

-

Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media under mild pH and temperature conditions, avoiding the need for harsh reagents and protecting groups.

-

Sustainability: Biocatalysis is an inherently green technology, reducing the environmental impact of chemical synthesis.

Table: Comparison of Synthetic Strategies for Key Chiral Building Blocks

| Strategy | Key Chiral Building Block | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Classic Corey Synthesis | Corey Lactone | Moderate to Good | >98% | Well-established, robust | Lengthy, requires stoichiometric reagents |

| Three-Component Coupling | Chiral Cyclopentenone | Good to Excellent | >99% | Convergent, flexible | Requires pre-formed chiral building blocks |

| Organocatalysis | Substituted Cyclopentanone | Moderate to Good | 90-99% | Step-economical, metal-free | Substrate scope can be limited |

| Chemoenzymatic Synthesis | Chiral Lactones/Alcohols | Good to Excellent | >99% | High enantioselectivity, mild conditions | Requires specific enzymes, potential for low space-time yields |

Key Reactions for Side-Chain Elaboration

Once the chiral cyclopentane core is secured, the α- and ω-side chains are introduced through a series of well-established chemical transformations.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of the α,β-unsaturated ester moiety in the α-side chain.[30][31][32][33][34] This reaction offers excellent (E)-selectivity and the water-soluble phosphate byproduct is easily removed, simplifying purification.

Diagram: Horner-Wadsworth-Emmons Reaction Workflow

Caption: The Horner-Wadsworth-Emmons reaction for the introduction of the α-side chain.

Organocuprate Chemistry

Organocuprate reagents are indispensable for the introduction of the ω-side chain via 1,4-conjugate addition to α,β-unsaturated cyclopentenones.[35][36][37] The stereochemistry of this addition is often controlled by the existing stereocenters on the cyclopentenone ring, proceeding from the less sterically hindered face.

Conclusion: A Continuously Evolving Field

The synthesis of prostaglandins has been a driving force for innovation in organic chemistry for over half a century. From the groundbreaking work of Corey to the latest advances in organocatalysis and chemoenzymatic synthesis, the development of efficient and stereoselective methods for the preparation of chiral building blocks remains a central theme. The strategies and protocols outlined in this guide represent the current state-of-the-art, providing researchers with a robust toolkit for the synthesis of these biologically vital molecules. As our understanding of the biological roles of prostaglandins continues to expand, so too will the demand for new and improved synthetic methods, ensuring that this exciting field of research will continue to flourish.

References

-

Yin, Y., Wang, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications. [Link]

-

Coulthard, G., Erb, W., & Aggarwal, V. K. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature. [Link]

-

Żurawiński, R., & Łukasik, B. (2019). Concise Synthesis of a New Chiral Cyclopentenone Building Block for Prostaglandins and their Derivatives. European Journal of Organic Chemistry. [Link]

-

Coulthard, G., Erb, W., & Aggarwal, V. K. (2012). Stereocontrolled Organocatalytic Synthesis of Prostaglandin PGF2α in Seven Steps. Nature. [Link]

-

Shanghai Maosheng Kaihui Tech Co Ltd. (2019). Synthetic method of (-)-Corey lactone diol. Patsnap. [Link]

-

Wikipedia. (n.d.). Iodolactonization. Retrieved from Wikipedia. [Link]

-

Semantic Scholar. (n.d.). Synthesis of Chiral Cyclopentenones. [Link]

-

Umekubo, N., Suga, Y., & Hayashi, Y. (2019). Pot and time economies in the total synthesis of Corey lactone. Chemical Science. [Link]

-

ResearchGate. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF 2α in seven steps. [Link]

-

Coulthard, G., Erb, W., & Aggarwal, V. K. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF(2 alpha) in seven steps. Nature. [Link]

-

Fatima, S., Zahoor, A. F., Khan, S. G., & Irfan, A. (2019). Synthesis of prostaglandin 4via Baeyer–Villiger oxidation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Recent Advances in Asymmetric Total Synthesis of Prostaglandins. [Link]

-

Grokipedia. (n.d.). Iodolactonization. [Link]

-

ResearchGate. (2025). Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies. [Link]

-

Science of Synthesis. (n.d.). Baeyer–Villiger Oxidation. [Link]

-

Chemistry LibreTexts. (2021). 3.6: Enantioselective Syntheses of Prostaglandins. [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from Wikipedia. [Link]

-

Chemistry LibreTexts. (2021). 3.5: Syntheses of Prostaglandins from Cyclopentanes. [Link]

-

ResearchGate. (n.d.). One‐pot and 152‐minutes synthesis of Corey lactone (1). [Link]

-

De, C. K., & Jimenez, L. S. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

- Google Patents. (n.d.).

-

Cimpoiu, A., & Nicolescu, A. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). (PDF) Unified Strategy to Prostaglandins: Chemoenzymatic Total Synthesis of Cloprostenol, Bimatoprost, PGF2α, Fluprostenol, and Travoprost Guided by Biocatalytic Retrosynthesis. [Link]

-

Stoltz, B. M. (n.d.). Prostaglandins. Caltech. [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from Wikipedia. [Link]

-

Noyori, R., Yanagisawa, A., Koyano, H., & Suzuki, M. (1989). Natural and unnatural prostaglandins via the three-component coupling synthesis. Advances in Prostaglandin, Thromboxane, and Leukotriene Research. [Link]

-

Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

-

Chemistry Notes. (2022). Iodolactonization: Mechanism, examples, useful application. [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

-

Li, D., & Zhang, J. (2019). Recent advances in asymmetric total synthesis of prostaglandins. Organic & Biomolecular Chemistry. [Link]

-

Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis. [Link]

-

De, C. K., & Jimenez, L. S. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

-

Newton, R. F., Reynolds, D. P., Wadsworth, A. H., & Roberts, S. M. (1980). Synthesis of prostaglandin-F2α by conjugate addition of a cuprate reagent to 3-t-butyldimethylsilyloxytricyclo[3.2.0.02,7]heptan-6-one. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

J&K Scientific LLC. (2025). Baeyer-Villiger Oxidation Reaction. [Link]

-

Bernady, K. F., & Weiss, M. J. (1972). Synthesis of prostaglandins by alanate additions to cyclopentenones (1). Tetrahedron Letters. [Link]

-

Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from Wikipedia. [Link]

-

ResearchGate. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. [Link]

-

Rawal, V. H., & Iwasa, S. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. The Journal of organic chemistry. [Link]

-

Noyori, R., & Suzuki, M. (1993). Organic Synthesis of Prostaglandins: Advancing Biology. Science. [Link]

-

Suzuki, M., Yanagisawa, A., & Noyori, R. (1988). Prostaglandin synthesis. 16. The three-component coupling synthesis of prostaglandins. Journal of the American Chemical Society. [Link]

-

Wipf, P., & Ribe, S. (1998). One-pot synthesis of protected prostaglandins from alkynes and cyclopentenones. In situ generation of higher order cyanocuprates derived from alkenylzirconium intermediates. Journal of the American Chemical Society. [Link]

-

Zhu, K., et al. (2021). A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Chemical Science. [Link]

-

ResearchGate. (n.d.). Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers. [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link]

-

Zhu, K., et al. (2021). A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Chemical Science. [Link]

-

Zhu, K., et al. (2021). A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Chemical Science. [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in asymmetric total synthesis of prostaglandins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Iodolactonization - Wikipedia [en.wikipedia.org]

- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 14. Natural and unnatural prostaglandins via the three-component coupling synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]

- 29. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 32. grokipedia.com [grokipedia.com]

- 33. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 34. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 35. chem.libretexts.org [chem.libretexts.org]

- 36. Synthesis of prostaglandin-F2α by conjugate addition of a cuprate reagent to 3-t-butyldimethylsilyloxytricyclo[3.2.0.02,7]heptan-6-one - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 37. Redirecting [linkinghub.elsevier.com]

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol molecular weight

An In-Depth Technical Guide to (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol: A Cornerstone Chiral Building Block

Abstract

This compound is a bifunctional molecule of significant interest in asymmetric synthesis. Its rigid cyclopentene core, adorned with precisely oriented hydroxyl and acetoxy groups, renders it an invaluable chiral precursor for a multitude of complex molecular targets. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic and purification methodologies, and its pivotal applications in the development of prostaglandins and carbocyclic nucleosides. The content herein is intended for researchers and professionals in the fields of organic synthesis and medicinal chemistry, offering both foundational knowledge and practical insights.

Core Physicochemical & Structural Properties

This compound, with a molecular weight of 142.15 g/mol and an empirical formula of C₇H₁₀O₃, is a cornerstone of the chiral pool.[1][2][3] The cis stereochemical relationship between the C1 hydroxyl and C4 acetoxy groups is critical, as it dictates the facial selectivity of subsequent transformations. This specific arrangement arises from synthetic strategies that exert high levels of stereocontrol, a topic explored in Section 2.

The molecule is typically a solid at room temperature, with a defined melting point of 49-51 °C.[1][3] Its moderate solubility in water and good solubility in various organic solvents facilitate its use in a wide range of reaction conditions.[4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 142.15 g/mol | [1][2][3][5] |

| Molecular Formula | C₇H₁₀O₃ | [2][3][6] |

| CAS Number | 60176-77-4 | [1][2][6] |

| Melting Point | 49-51 °C | [1][3] |

| Appearance | Solid | [7] |

| Optical Activity | [α]20/D −67±2°, c = 2.3% in chloroform | [1][5] |

| InChI Key | IJDYOKVVRXZCFD-NKWVEPMBSA-N | [1] |

Synthesis and Stereochemical Control: The Chemoenzymatic Approach

The utility of this compound is intrinsically linked to its enantiopurity. Chemoenzymatic methods have become the gold standard for its synthesis, offering superior enantioselectivity compared to classical resolution techniques. The most prevalent strategy involves the enzymatic desymmetrization of a prochiral precursor, cis-3,5-diacetoxy-1-cyclopentene.

The causality behind this choice rests on the remarkable ability of specific lipases (e.g., from Pseudomonas cepacia or Amano) to selectively hydrolyze one of the two enantiotopic acetate groups of the diacetate substrate. This enzymatic resolution is governed by the three-dimensional structure of the enzyme's active site, which preferentially accommodates one enantiomer, leading to the highly efficient production of the desired enantiomerically enriched monoacetate.

Protocol 2.1: Lipase-Catalyzed Enantioselective Hydrolysis

This protocol is a representative workflow for the synthesis of this compound.

-

Substrate Preparation: Dissolve cis-3,5-diacetoxy-1-cyclopentene in a suitable buffer solution (e.g., phosphate buffer, pH 7.0) to create a suspension. The use of a buffer is critical to maintain the optimal pH for enzyme activity.

-

Enzyme Addition: Introduce a catalytic amount of a selected lipase (e.g., Amano Lipase AK). The enzyme loading is a key parameter that must be optimized to balance reaction time and cost.

-

Reaction Monitoring: Vigorously stir the mixture at a controlled temperature (typically room temperature). The progress of the hydrolysis is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of optimal conversion and enantiomeric excess (ee).[8]

-

Workup and Extraction: Upon reaching approximately 50% conversion (the theoretical maximum for a kinetic resolution), quench the reaction. Extract the product mixture with an organic solvent such as ethyl acetate.

-

Purification: The desired this compound is separated from the unreacted diacetate and the diol byproduct by flash column chromatography on silica gel.

Caption: Chemoenzymatic synthesis of this compound.

Applications in Pharmaceutical Development

The distinct functionalities and rigid stereochemistry of this compound make it a powerful intermediate for synthesizing biologically active molecules.[3] Its primary applications are in the synthesis of prostaglandins and carbocyclic nucleosides, compounds with profound therapeutic relevance.

Prostaglandin Synthesis

Prostaglandins are lipid compounds with diverse hormone-like effects. The cyclopentane core of this compound serves as a direct template for the five-membered ring of the prostaglandin scaffold. The existing stereocenters guide the introduction of the two side chains with the correct relative stereochemistry, a critical factor for biological activity. The hydroxyl group at C1 allows for the elaboration of one side chain, while the acetoxy group at C4 can be converted into a ketone or another functional group to facilitate the attachment of the second chain.

Carbocyclic Nucleoside Synthesis

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This structural modification often imparts resistance to enzymatic degradation while retaining or enhancing biological activity, leading to potent antiviral and anticancer agents. This compound is an ideal starting material for these targets.[9] The hydroxyl and acetoxy groups provide handles for introducing the nucleobase and the hydroxymethyl side chain (mimicking the 5'-hydroxyl of a natural ribose sugar).

Caption: Synthetic pathway from the title compound to carbocyclic nucleosides.

Handling, Storage, and Safety

This compound is classified as a combustible solid and should be handled with appropriate care.[1] Standard personal protective equipment (PPE), including safety glasses and gloves, is recommended.[1] It should be stored in a cool, dry place at room temperature in a tightly sealed container to prevent degradation.[3][4]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for accessing complex and stereochemically rich molecular architectures. Its reliable synthesis via robust chemoenzymatic methods ensures a consistent supply of enantiopure material for demanding multi-step syntheses. For researchers in drug development, its proven utility as a precursor to prostaglandins and carbocyclic nucleosides solidifies its position as a high-value chiral building block in the ongoing quest for novel therapeutics.

References

-

This compound. MySkinRecipes. [Link]

-

(1s,4r)-cis-4-acetoxy-2-cyclopenten-1-ol at Best Price. Tradeindia. [Link]

-

(4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Organic Syntheses. [Link]

-

Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

Sources

- 1. (1R,4S)-顺式-4-乙酰氧基-2-环戊烯-1-醇 ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. (1s,4r)-cis-4-acetoxy-2-cyclopenten-1-ol at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]

- 5. (1R,4S)-顺式-4-乙酰氧基-2-环戊烯-1-醇 ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol = 99 60410-16-4 [sigmaaldrich.com]

Title: Navigating the Cyclopentenyl Acetate Landscape: A Technical Guide to Safe Handling and Laboratory Operations

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclopentenyl acetate derivatives are pivotal scaffolds in modern medicinal chemistry, serving as key intermediates and core structural motifs in the development of novel therapeutics.[1] Their inherent reactivity and structural characteristics, however, necessitate a robust understanding of their safety profile and handling requirements. This guide provides an in-depth, experience-driven framework for the safe management of cyclopentenyl acetate derivatives in a research and development setting. Moving beyond rote protocol, we delve into the causality behind safety measures, offering a self-validating system of protocols grounded in authoritative EHS standards and synthetic chemistry best practices.

Chapter 1: The Fundamental Safety Profile

A comprehensive risk assessment begins with a thorough understanding of the compound's intrinsic properties. While novel derivatives will require substance-specific evaluation, the foundational characteristics of the parent structures provide a crucial baseline. The unsaturated cyclopentene ring, in particular, introduces hazards not always present in its saturated cyclopentyl acetate counterpart.[2]

Physicochemical Properties of Representative Acetates

Understanding the physical properties of these compounds is the first step in predicting their behavior in the laboratory, from storage to purification. The data below for cyclopentyl acetate serves as a reference point. Researchers must assume that novel derivatives may have significantly different properties.

| Property | Value (for Cyclopentyl Acetate, CAS 933-05-1) | Significance & Causality |

| Molecular Formula | C₇H₁₂O₂[3] | Baseline for molecular weight calculations and elemental analysis. |

| Molecular Weight | 128.17 g/mol [3][4] | Affects vapor density and stoichiometric calculations. |

| Form | Solid / Liquid | Determines handling procedures (e.g., risk of dust vs. splash). |

| Boiling Point | ~159 °C @ 760 mmHg (estimated)[5] | Informs distillation purification methods and indicates volatility. |

| Flash Point | ~43.6 °C (110 °F) (estimated, closed cup)[5] | Indicates flammability risk; substance can form ignitable mixtures with air.[6] |

| Solubility | Soluble in alcohol; limited water solubility (~1.36 g/L)[5] | Critical for selecting solvent systems for reactions, extraction, and cleaning. |

| Vapor Pressure | ~2.55 mmHg @ 25 °C (estimated)[5] | Higher vapor pressure indicates a greater inhalation hazard. |

Toxicological Data Summary

Toxicological data for specific, novel cyclopentenyl acetate derivatives is often unavailable. Therefore, a conservative approach, assuming potential hazards based on related structures, is mandatory. The parent cyclopentene structure is known to be an irritant and presents an aspiration hazard.[2]

| Endpoint | Finding for Related Compounds | Implication for Researchers |

| Acute Oral Toxicity | Cyclopentyl Acetate: Acute toxicity estimate >2,500 mg/kg (Oral).[7] | Low acute oral toxicity for the saturated parent, but derivatives may vary widely. |

| Skin Corrosion/Irritation | Cyclopentene can cause skin inflammation.[2] Repeated exposure may lead to dryness or cracking.[6] | Assume all derivatives are potential skin irritants. Avoid all skin contact. |

| Eye Damage/Irritation | Cyclopentene is irritating to the eyes.[2] | Direct contact can cause serious irritation. Eye protection is non-negotiable. |

| Respiratory Irritation | Vapors may cause drowsiness and dizziness.[2] | All handling of volatile derivatives must occur in a well-ventilated area, preferably a chemical fume hood. |

| Carcinogenicity | No components are listed as carcinogens by IARC, NTP, or OSHA for Cyclopentyl Acetate.[7] | While the base structure is not classified, novel derivatives have unknown long-term effects. Minimize exposure. |

| Aspiration Hazard | Cyclopentene may cause lung damage if swallowed (aspiration).[2] | Never pipette by mouth. In case of ingestion, do not induce vomiting and seek immediate medical attention. |

Reactivity and Stability

The chemical stability of these compounds is a critical safety parameter.

-

Incompatible Materials: Avoid strong oxidizing agents, which can react violently with the organic structure.[7]

-

Peroxide Formation: The presence of the double bond in the cyclopentenyl ring presents a significant risk. Like other alkenes, these compounds may form explosive peroxides upon prolonged exposure to air and light.[2] Containers should be dated upon opening, stored in the dark, and kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

-

Hazardous Decomposition: Combustion produces typical organic pyrolysis products, including carbon monoxide and carbon dioxide.[2]

Chapter 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk mitigation. The hierarchy of controls prioritizes strategies that remove or reduce the hazard at its source.

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

-

Elimination/Substitution: In drug development, this is often not feasible as the specific derivative is the target. However, one might substitute a hazardous solvent for a safer alternative in a synthetic protocol.

-

Engineering Controls: This is the primary line of defense. All work with cyclopentenyl acetate derivatives should be conducted in a certified chemical fume hood to prevent inhalation of vapors and contain potential splashes.[8]

-

Administrative Controls: These are the procedures and training that ensure safe work practices. This includes developing Standard Operating Procedures (SOPs) for handling these compounds, mandatory safety training for all personnel, and clear labeling of all containers.

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazard. It is essential and must be used correctly, but it should never be the only line of defense.[9]

A Detailed Guide to Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and depends on the specific procedure and scale.[9][10]

| Protection Type | Specification | Rationale & Best Practices |

| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical splash goggles are required for splash hazards. A full-face shield should be worn over goggles when handling larger quantities or highly reactive reagents.[9][11] | Protects against splashes and vapors. Standard prescription glasses are not a substitute. |

| Skin Protection (Gloves) | Nitrile gloves are a common choice, but their suitability must be verified against the specific solvents being used. For extended work or with aggressive solvents (e.g., chlorinated solvents), heavier-duty gloves like neoprene or butyl rubber, or double-gloving, may be necessary.[12] | Prevents dermal absorption, a key route of exposure. Always check a glove compatibility chart.[12] Inspect gloves for tears before use and remove them without touching the outer surface. |

| Protective Clothing | A flame-resistant laboratory coat is mandatory. For larger-scale operations, a chemically resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.[13] | Protects skin and personal clothing from spills and splashes. |

| Respiratory Protection | Generally not required if work is conducted within a fume hood. If a procedure poses a high risk of aerosol generation and cannot be contained, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, requiring a formal respiratory protection program with fit-testing.[10][13] | Used only when engineering controls are insufficient to maintain exposure below safe limits. |

Chapter 3: Laboratory Operations: A Practical Guide

This section details a representative workflow, embedding safety considerations directly into the protocol.

General Handling and Storage

-

Receiving and Storage: Upon receipt, inspect containers for damage. Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials.[7][8] Store in dark or amber bottles to prevent light-induced peroxide formation.

-

Weighing and Transferring: Conduct all transfers of solids and liquids inside a fume hood to minimize inhalation exposure and contain spills.[8] Use non-sparking tools for transfers of flammable solids.[6]

-

Inert Atmosphere: For many synthetic reactions involving sensitive reagents, and for long-term storage, maintaining an inert atmosphere (N₂ or Ar) is crucial not only for reaction efficacy but also to prevent peroxide formation.

Experimental Protocol: Representative Synthesis of a Cyclopentenone Derivative

This protocol is a generalized example based on modern synthetic methods like the aza-Piancatelli rearrangement, illustrating key safety checkpoints.[14] Researchers must adapt it based on their specific substrates and reagents.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 933-05-1 CAS MSDS (cyclopentyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Cyclopentanol, acetate | C7H12O2 | CID 70273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cyclopentyl acetate, 933-05-1 [thegoodscentscompany.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. rbnainfo.com [rbnainfo.com]

- 9. blog.storemasta.com.au [blog.storemasta.com.au]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]